molecular formula C16H15N5O2 B13377522 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione

3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione

Cat. No.: B13377522
M. Wt: 309.32 g/mol
InChI Key: JBQJVUONXVOWTO-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a diazenyl group attached to a methylphenyl ring, which is further connected to a tetrahydrocyclopenta[d]pyrazolo[1,5-a]pyrimidine core.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

10-[(4-methylphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione

InChI

InChI=1S/C16H15N5O2/c1-9-5-7-10(8-6-9)18-19-13-14-17-12-4-2-3-11(12)16(23)21(14)20-15(13)22/h5-8,17H,2-4H2,1H3,(H,20,22)

InChI Key

JBQJVUONXVOWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C3NC4=C(CCC4)C(=O)N3NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with a suitable cyclopentanone derivative under acidic conditions to form the diazenyl intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione lies in its specific structural features and the presence of the diazenyl group, which imparts distinct chemical and biological properties.

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